molecular formula C17H15ClN2O3 B3932756 (4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone

(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone

Cat. No. B3932756
M. Wt: 330.8 g/mol
InChI Key: YYKIJVQOIOIHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It belongs to the family of indole-based cannabinoids and has been found to have psychoactive effects similar to those of tetrahydrocannabinol (THC), the main psychoactive component in cannabis.

Mechanism of Action

(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone acts as a partial agonist at CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than THC. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to its psychoactive effects.
Biochemical and Physiological Effects:
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been found to produce alterations in mood, cognition, and perception, similar to those seen with cannabis use.

Advantages and Limitations for Lab Experiments

(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. However, its use is limited by its potential for abuse and its legal status in many countries.

Future Directions

There are several potential future directions for research on (4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone and other synthetic cannabinoids. These include the development of more selective and potent compounds for use as research tools, the investigation of the role of the endocannabinoid system in various disease states, and the development of novel therapeutic agents based on the cannabinoid receptor system.

Scientific Research Applications

(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been found to bind to the cannabinoid receptors CB1 and CB2 with high affinity, leading to a range of effects on the central nervous system.

properties

IUPAC Name

(4-chlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-14-6-3-12(4-7-14)17(21)13-5-8-15(16(11-13)20(22)23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKIJVQOIOIHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.